1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Brand Name: Vulcanchem
CAS No.: 10080-05-4
VCID: VC21149293
InChI: InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)
SMILES: C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

CAS No.: 10080-05-4

Cat. No.: VC21149293

Molecular Formula: C15H23N3O3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea - 10080-05-4

Specification

CAS No. 10080-05-4
Molecular Formula C15H23N3O3S
Molecular Weight 325.4 g/mol
IUPAC Name 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
Standard InChI InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)
Standard InChI Key NIMGDPRCIUIRNT-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structure

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is an organic compound characterized by a urea linkage connecting a cyclohexyl group to a p-sulfamoylphenethyl moiety. The compound features several functional groups that contribute to its chemical behavior and applications.

Identification Parameters

The compound can be identified through several standard parameters as detailed in the following table:

ParameterValue
CAS Number10080-05-4
Molecular FormulaC15H23N3O3S
Molecular Weight325.43 g/mol
IUPAC Name1-[2-(4-sulfamoylphenyl)ethyl]-3-cyclohexylurea
Alternative Names4-[2-[(Cyclohexylcarbamoyl)amino]ethyl]benzenesulfonamide; Glipizide EP Impurity H

The molecular structure consists of a cyclohexyl ring connected to a urea group, which in turn links to a phenethyl group bearing a sulfamoyl substituent at the para position .

Structural Features

The compound contains several functional groups that define its reactivity profile:

  • Urea linkage (-NH-CO-NH-): Provides hydrogen bonding capabilities

  • Cyclohexyl ring: Contributes to the lipophilic character

  • Sulfamoyl group (-SO2NH2): Adds hydrophilicity and hydrogen bonding potential

  • Phenethyl bridge: Offers conformational flexibility to the molecule

These structural elements collectively influence the compound's physical properties, solubility characteristics, and potential interactions with biological systems .

Physical Properties

Understanding the physical properties of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is essential for its handling, storage, and application in research and analytical contexts.

Physical State and Appearance

The compound exists as a white solid at standard temperature and pressure . Its crystalline nature contributes to its stability under normal storage conditions.

Thermal Properties

PropertyValueReference
Melting Point203-208°C
Decomposition TemperatureData not fully established
Boiling PointNot applicable (decomposes before boiling)

Solubility Profile

The compound demonstrates limited solubility in common organic solvents:

  • Slightly soluble in DMSO (Dimethyl sulfoxide)

  • Slightly soluble in Methanol

  • Partially soluble in Dichloromethane and Chloroform

This solubility pattern reflects the compound's dual nature with both hydrophilic and lipophilic moieties, making it challenging to dissolve completely in either highly polar or non-polar solvents .

Synthesis and Preparation

The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea involves specific reaction pathways and precursors to obtain the desired structure with high purity.

Industrial Production

Applications and Uses

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea serves several important functions in pharmaceutical research and quality control.

Pharmaceutical Reference Standard

Analytical Characterization

Various analytical techniques are employed to characterize 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea for identification and purity assessment.

Spectroscopic Analysis

While specific spectroscopic data is limited in the available literature, the compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through 1H and 13C signal patterns

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as urea (C=O stretching), sulfamoyl (S=O stretching), and N-H bonds

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods are commonly employed for purity determination and quantitative analysis. The compound typically exhibits characteristic retention behavior on reverse-phase columns due to its mixed hydrophilic-lipophilic nature .

Relationship to Glipizide

Understanding the connection between 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and Glipizide provides context for its significance in pharmaceutical quality control.

Structural Relationship

Structurally, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea represents a fragment of the Glipizide molecule, specifically lacking the pyrazine ring system. This structural relationship explains its occurrence as a synthetic by-product or degradation-related impurity .

Deuterated Analog

A deuterated version of the compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11, has been developed for specialized analytical applications.

Properties of the Deuterated Analog

ParameterValue
CAS Number1794979-66-0
Molecular FormulaC15H12D11N3O3S
Molecular Weight336.49 g/mol
Deuteration11 deuterium atoms on the cyclohexyl ring

The deuterated analog features identical chemical behavior to the non-deuterated compound but can be distinguished by mass spectrometry, making it valuable for analytical applications .

Applications of the Deuterated Analog

The deuterated version serves several important functions in analytical chemistry:

  • Internal standard for quantitative mass spectrometric analysis

  • Tracer in metabolic and pharmacokinetic studies

  • Reference standard for method development and validation

  • Tool for investigating reaction mechanisms and pathways

Comparative Analysis with Related Compounds

Several structurally related urea derivatives share common features with 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea but differ in specific substitution patterns.

Comparison with Similar Urea Derivatives

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-Cyclohexyl-3-phenyl-urea886-59-9C13H18N2OLacks sulfamoyl group and ethyl linker
1-Cyclohexyl-3-(2-chloroethyl)urea13908-11-7C9H17ClN2OContains chloroethyl instead of sulfamoylphenethyl
1-Cyclohexyl-3-(2-phenylethyl)urea70243-17-3C15H22N2OLacks sulfamoyl group
1-Cyclohexyl-3-(3-pyridylmethyl)urea63668-33-7C13H19N3OContains pyridylmethyl instead of sulfamoylphenethyl

These structural variations result in different physical properties, solubility profiles, and potential biological activities .

Research and Development Perspectives

Current and future research directions involving 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea focus on several areas of interest.

Analytical Method Development

Ongoing efforts aim to develop more sensitive and selective analytical methods for detecting and quantifying this impurity in pharmaceutical formulations. Advanced techniques such as LC-MS/MS and capillary electrophoresis are being investigated to improve detection limits and analytical performance .

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